molecular formula C20H31N3O4 B5515453 3-[2-(dimethylamino)ethyl]-8-(5-isopropyl-2-methyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-[2-(dimethylamino)ethyl]-8-(5-isopropyl-2-methyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5515453
M. Wt: 377.5 g/mol
InChI Key: DSJZAQYQQVHCKH-UHFFFAOYSA-N
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Description

Furan derivatives are a class of organic compounds with diverse applications in the chemical industry, including the synthesis of polymers, functional materials, fuels, pharmaceuticals, and pesticides. These compounds are derived from plant biomass, highlighting their potential as sustainable alternatives to non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Synthesis Analysis

The synthesis of furan derivatives often involves the dehydration of sugars from lignocellulosic biomass to produce key intermediates like 5-hydroxymethylfurfural (5-HMF) and furfural. These intermediates can then be converted into a variety of furan-based chemicals through catalytic processes (Esteban, Vorholt, & Leitner, 2020).

Molecular Structure Analysis

Furan derivatives exhibit a wide range of molecular structures, from simple molecules like 2,5-dimethylfuran to complex polymers and functional materials. The presence of the furan ring in these molecules contributes to their unique chemical properties and reactivity patterns (Fan, Verrier, Queneau, & Popowycz, 2019).

Chemical Reactions and Properties

Furan derivatives participate in a variety of chemical reactions, including polymerization, hydrogenation, and functionalization. These reactions enable the production of materials with desirable properties, such as high thermal stability, biodegradability, and specific functionalities for targeted applications (Zhao, Wang, Lucardi, Su, & Li, 2020).

Physical Properties Analysis

The physical properties of furan derivatives, such as solubility, melting point, and boiling point, vary widely depending on their molecular structure. These properties are critical for their processing and application in different domains (Xu, Sinclair, Faiza, Li, Han, Yin, & Wang, 2017).

Chemical Properties Analysis

Chemically, furan derivatives are characterized by their reactivity towards electrophilic and nucleophilic agents, enabling a wide range of transformations. Their chemical behavior is influenced by the electron-rich nature of the furan ring and the presence of functional groups (Ostrowski, 2022).

properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-8-(2-methyl-5-propan-2-ylfuran-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4/c1-14(2)17-12-16(15(3)26-17)18(24)22-8-6-20(7-9-22)13-23(19(25)27-20)11-10-21(4)5/h12,14H,6-11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJZAQYQQVHCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(C)C)C(=O)N2CCC3(CC2)CN(C(=O)O3)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Dimethylamino)ethyl]-8-(5-isopropyl-2-methyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

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